molecular formula C11H18ClN7 B11839801 (S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride

(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride

Cat. No.: B11839801
M. Wt: 283.76 g/mol
InChI Key: JDJWVZSCETZJAM-FJXQXJEOSA-N
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Description

(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride typically involves a multi-step process. One common approach is the condensation of an amine precursor with a carboxylic acid derivative using a condensing agent such as N,N’-carbonyldiimidazole (CDI) in a solvent like dimethylformamide (DMF) . This method ensures high yields and purity of the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to minimize the use of toxic solvents and maximize yield. The use of large volumes of pyridine, which is necessary to bind the hydrogen chloride liberated during the reaction, is a common practice . alternative methods that reduce the formation of unwanted side-products and improve the overall efficiency of the process are continuously being developed.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride involves its role as a kinase inhibitor. It binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and apoptosis . The molecular targets include kinases such as EGFR, Her2, VEGFR2, and CDK2, which are implicated in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride is unique due to its specific structure, which allows it to selectively inhibit multiple kinases with high potency. This selectivity and potency make it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C11H18ClN7

Molecular Weight

283.76 g/mol

IUPAC Name

1-methyl-4-[(2S)-2-methylpiperazin-1-yl]pyrazolo[3,4-d]pyrimidin-6-amine;hydrochloride

InChI

InChI=1S/C11H17N7.ClH/c1-7-5-13-3-4-18(7)10-8-6-14-17(2)9(8)15-11(12)16-10;/h6-7,13H,3-5H2,1-2H3,(H2,12,15,16);1H/t7-;/m0./s1

InChI Key

JDJWVZSCETZJAM-FJXQXJEOSA-N

Isomeric SMILES

C[C@H]1CNCCN1C2=NC(=NC3=C2C=NN3C)N.Cl

Canonical SMILES

CC1CNCCN1C2=NC(=NC3=C2C=NN3C)N.Cl

Origin of Product

United States

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